molecular formula C12H22N2O4S2 B14704516 Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- CAS No. 20636-83-3

Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-

Cat. No.: B14704516
CAS No.: 20636-83-3
M. Wt: 322.4 g/mol
InChI Key: CJFSOKYDNPJUCD-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- is a chemical compound with the molecular formula C12H22N2O4S2. It contains a piperazine ring substituted with two ethenylsulfonyl groups.

Preparation Methods

The synthesis of piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the ethenylsulfonyl groups to their corresponding sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenylsulfonyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can paralyze parasites by disrupting their neuromuscular function, allowing the host body to expel the invading organisms. This action is mediated through the inhibition of neurotransmitter receptors and ion channels in the parasites .

Properties

CAS No.

20636-83-3

Molecular Formula

C12H22N2O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

1,4-bis(2-ethenylsulfonylethyl)piperazine

InChI

InChI=1S/C12H22N2O4S2/c1-3-19(15,16)11-9-13-5-7-14(8-6-13)10-12-20(17,18)4-2/h3-4H,1-2,5-12H2

InChI Key

CJFSOKYDNPJUCD-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCN1CCN(CC1)CCS(=O)(=O)C=C

Origin of Product

United States

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